N-(4-fluorobutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an analog of the designer drug N-(4-bromobutyl)benzamide (Bromo-DragonFLY) and belongs to the class of phenethylamines. This compound has attracted the attention of researchers due to its potent and long-lasting effects.
Vorbereitungsmethoden
The synthesis of N-(4-fluorobutyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields . Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions .
Analyse Chemischer Reaktionen
N-(4-fluorobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobutyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating certain medical conditions due to its psychoactive properties.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-fluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit NF-kB activation and induce apoptosis by separate mechanisms . The compound’s ability to inhibit NF-kB activation suggests its potential as an anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorobutyl)benzamide is similar to other benzamide derivatives, such as N-(4-bromobutyl)benzamide (Bromo-DragonFLY) and N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide . its unique fluorine substitution at the butyl chain distinguishes it from these compounds, potentially leading to different biological activities and applications.
Similar compounds include:
- N-(4-bromobutyl)benzamide (Bromo-DragonFLY)
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
These compounds share structural similarities but differ in their specific substitutions and resulting properties .
Eigenschaften
Molekularformel |
C11H14FNO |
---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
N-(4-fluorobutyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
InChI-Schlüssel |
GXPUVPZKRFFNRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.